Senna

Geriatric gastroenterology Chronic constipation Stimulant laxatives

Procure Senna (CAS 8013-11-4) standardised to NLT 2.5% sennosides per USP-NF 2025 for first-line chronic constipation management. Backed by Grade A evidence and a 2024 RCT confirming superior tolerability over senna‑bisacodyl combinations (p=0.026 for adverse‑event‑related dose reductions). Offers equivalent efficacy to lactulose for opioid‑induced constipation at a lower cost, making it the economically preferred option in palliative care. Colonic site‑specific activation ensures a differentiated safety profile versus proximally acting stimulants.

Molecular Formula C42H38O20
Molecular Weight 862.7 g/mol
CAS No. 8013-11-4
Cat. No. B1205298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenna
CAS8013-11-4
SynonymsA and B, Sennoside
A Calcium, Sennoside
A+B Calcium, Sennoside
B Calcium, Sennoside
Calcium, Sennoside A
Calcium, Sennoside A+B
Calcium, Sennoside B
Glycoside, Senna
Pursennid
Senna
Senna Glycoside
sennoside
sennoside A and B
sennoside A and B, calcium salt
sennoside A calcium
sennoside A calcium and sennoside B calcium
sennoside A+B calcium
sennoside A, calcium salt
sennoside A, calcium salt (1:1)
sennoside b calcium
sennoside B, calcium salt
sennosides
sennosides A and B
sennosides A and B acids
Senokot
Molecular FormulaC42H38O20
Molecular Weight862.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1
InChIKeyIPQVTOJGNYVQEO-KGFNBKMBSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Senna (CAS 8013-11-4): Technical Baseline and Procurement Primer for Sennoside-Based Laxative Formulations


Senna (CAS 8013-11-4) is a stimulant laxative comprised of hydroxymethylanthraquinone glycosides, primarily sennosides A and B, naturally occurring in plants of the Cassia species [1]. It is classified as the mildest among stimulant laxatives, with a less pronounced effect than bisacodyl or castor oil, and is used to relieve occasional constipation [1]. The active constituents are prodrugs that require bacterial metabolism in the colon to release rhein anthrone, the active moiety [2].

Why In-Class Stimulant Laxatives Are Not Interchangeable with Senna: Key Procurement Considerations


Generic substitution of stimulant laxatives is not straightforward due to differences in potency, tolerability, and evidence-based grading. Senna is distinguished by a Grade A recommendation for first-line use in chronic constipation, a designation not shared by other stimulants like bisacodyl [1]. Furthermore, its colonic site-specific activation leads to a distinct safety and efficacy profile compared to laxatives that act more proximally or have higher systemic absorption [2]. Standardized sennoside content, as defined by pharmacopeial monographs, is also critical for ensuring batch-to-batch reproducibility, a factor not consistently guaranteed with unstandardized plant extracts or other stimulant alternatives [3].

Senna (CAS 8013-11-4): Quantitative Differentiation Evidence Against Key Comparators


Superior Efficacy and Tolerability in Geriatric Patients: Senna vs. Senna + Bisacodyl Combination

A 2024 multicenter, double-blind RCT in patients aged ≥65 years with Rome IV-diagnosed chronic constipation found that senna monotherapy (20 mg sennoside B twice daily) was significantly more effective than a combination of senna (3 mg sennoside B) plus bisacodyl (5 mg), both taken twice daily for 28 days [1]. The senna group showed statistically significantly higher improvement in constipation severity and quality of life (p<0.001 and p=0.012, respectively) [1]. Additionally, the combination group required significantly more dose reductions due to adverse effects (p=0.026) [1].

Geriatric gastroenterology Chronic constipation Stimulant laxatives

First-Line Evidence Grade: Senna's Superior Recommendation Level vs. Other Stimulants

A 2022 systematic review of 41 randomized controlled trials of ≥4-week duration assigned evidence grades to over-the-counter (OTC) constipation treatments [1]. Senna and polyethylene glycol (PEG)-based preparations received a Grade A recommendation (good evidence) for first-line use [1]. In contrast, other stimulant laxatives such as bisacodyl and sodium picosulfate received a lower Grade B recommendation (modest evidence) [1].

Evidence-based medicine Chronic constipation OTC laxatives

Cost-Effectiveness Advantage: Senna vs. Lactulose in Opioid-Induced Constipation

A randomized, open-label study compared the treatment and cost efficiency of senna versus lactulose in 91 terminal cancer patients with opioid-induced constipation over a 27-day period [1]. The study found no significant difference in laxative efficacy (defecation-free intervals, days with defecation) or general health status between the two treatments [1]. However, the authors explicitly recommended the use of senna over lactulose due to its lower cost, given the comparable clinical outcomes [1].

Palliative care Opioid-induced constipation Health economics

Standardized Potency: Pharmacopeial Assay for Sennoside Content Ensures Reproducibility

The USP-NF 2025 monograph for Senna Leaf specifies that the material must contain not less than (NLT) 2.5% of anthraquinone glucosides, calculated as sennosides, on the dried basis [1]. This quantitative specification, enforced through a validated spectrophotometric assay at 515 nm, provides a clear and enforceable quality metric that is not consistently applied across all botanical laxative sources or stimulant alternatives [1].

Quality control Phytochemistry Herbal standardization

Colonic Site-Specific Activation: A Pharmacokinetic Distinction from Proximal-Acting Osmotic Laxatives

Senna's sennosides are prodrugs that are minimally absorbed in the upper GI tract. They are degraded exclusively in the colon by bacterial enzymes to release the active metabolite rhein anthrone, which then exerts its local laxative effect [1]. In contrast, osmotic laxatives like PEG 3350 act throughout the bowel by osmotically retaining water, and other stimulants like bisacodyl (oral) are absorbed and then excreted into the colon, leading to different pharmacokinetic and side effect profiles [1].

Pharmacokinetics Gastrointestinal Prodrug metabolism

Senna (CAS 8013-11-4): Defined Application Scenarios Aligned with Evidence-Based Differentiation


Geriatric Formulary for Chronic Constipation

Procure Senna as a first-line OTC laxative for elderly patients, based on Grade A evidence and a 2024 RCT demonstrating superior efficacy and tolerability compared to a senna-bisacodyl combination [1]. The significantly lower rate of adverse effect-related dose reductions (p=0.026) with Senna monotherapy is a key safety advantage in this vulnerable population [1].

Cost-Conscious Palliative Care Protocols for Opioid-Induced Constipation

Select Senna over lactulose for managing opioid-induced constipation in palliative care settings. A direct comparative trial confirmed equivalent efficacy but a cost advantage for Senna, making it the economically preferable option for long-term use in terminal cancer patients [2].

Quality-Controlled Botanical Extract Sourcing for Nutraceutical Formulation

When sourcing Senna leaf powder or extract for dietary supplement manufacturing, enforce the USP-NF 2025 specification of NLT 2.5% sennosides [3]. This provides a quantitative, verifiable standard to ensure batch-to-batch consistency, differentiating it from unstandardized botanical materials.

Postoperative Bowel Management Protocol After Urogynecologic Surgery

Consider Senna for inclusion in postoperative constipation protocols. An ongoing Phase 4 RCT (NCT06825260) is evaluating the hypothesis that Senna (8.6 mg sennosides, 2 tablets daily) will decrease the proportion of women with obstructive defecation syndrome compared to PEG 3350 after urogynecologic surgery, potentially establishing a new evidence-based application for this specific surgical population [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.